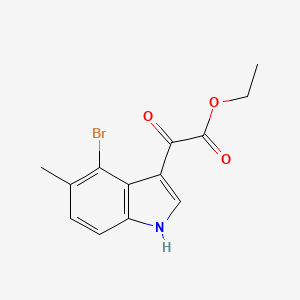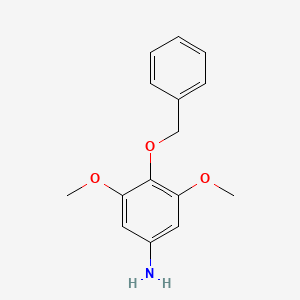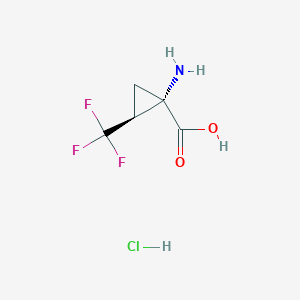
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is a compound of significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropane ring substituted with an amino group and a trifluoromethyl group, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds and carbene intermediates, followed by purification processes such as crystallization and recrystallization to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include oximes, nitroso derivatives, difluoromethyl derivatives, and various substituted cyclopropane compounds.
Wissenschaftliche Forschungsanwendungen
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and inhibit enzymatic activity, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylcyclopropanecarboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Cyclopropane derivatives: Various cyclopropane compounds with different substituents, each exhibiting unique properties and applications.
Uniqueness
(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is unique due to the presence of both the amino and trifluoromethyl groups on the cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C5H7ClF3NO2 |
|---|---|
Molekulargewicht |
205.56 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4-;/m0./s1 |
InChI-Schlüssel |
QGKTVRJMCFQMAX-QYEIVYHBSA-N |
Isomerische SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F.Cl |
Kanonische SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


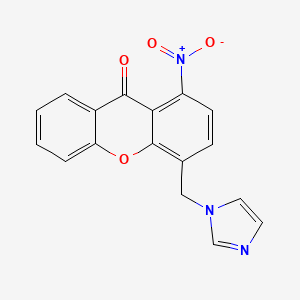
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)

![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)
![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
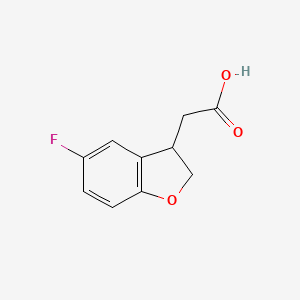

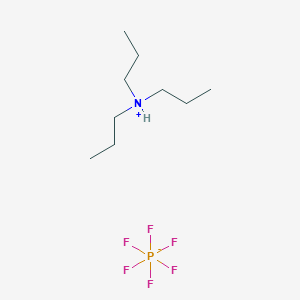
![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
